molecular formula C10H11NOS B1456792 5-Methoxy-3-(methylthio)-1H-indole CAS No. 1416438-06-6

5-Methoxy-3-(methylthio)-1H-indole

Cat. No. B1456792
M. Wt: 193.27 g/mol
InChI Key: KCPXSLVIKMPPHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for producing this compound. One notable approach involves the reaction of 3-Chloro-5-(methylthio)pyridine with sodium methylate in N,N-dimethylformamide at 80°C for 4 hours, yielding a 79% yield .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3-(methylthio)-1H-indole consists of an indole ring with a methoxy group (OCH3) at position 5 and a methylthio group (SCH3) at position 3. The linear formula is CH3C6H3(OCH3)OH .


Chemical Reactions Analysis

Indoles, both natural and synthetic, exhibit various biologically significant properties. They are found in proteins (e.g., tryptophan), drugs (e.g., indomethacin), and plants (e.g., strychnine). Investigating novel synthesis methods for indoles remains an active area of research .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 59-63°C (literature value) .

Scientific Research Applications

Alzheimer's Disease Research

5-Methoxy-3-(methylthio)-1H-indole derivatives have shown promise in the treatment of cognitive disorders such as Alzheimer's Disease. A specific derivative, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), demonstrates high affinity and selectivity for the human 5-HT6R receptor. Its potential efficacy in cognitive improvement makes it a significant candidate for further study in Alzheimer's treatment (Nirogi et al., 2017).

Antioxidant and Cytoprotective Activity

Studies on derivatives of 5-Methoxy-3-(methylthio)-1H-indole have revealed their potential as antioxidants and cytoprotective agents. These derivatives, including 5-Methoxy-2-(N-acetylaminoethyl)indole, exhibit significant in vitro antioxidant potency, comparable to, or even better than, that of melatonin in certain cases. This suggests their potential use in neuroprotective pharmacological applications (Spadoni et al., 2006).

Photophysics Research

5-Methoxyindole, a related compound, serves as a subject in the study of photophysics. It has been characterized as a non-exciplex forming indole, displaying unique excited state behavior, which is valuable in understanding exciplex classes like charge-transfer and dipole-dipole stabilized exciplexes. This research contributes to the broader understanding of molecular photophysics (Hershberger & Lumry, 1976).

Chemical Reactivity Studies

Investigations into the reactivity of various indole compounds, including 5-methoxyindole, have been conducted. These studies explore the kinetics of reactions with different benzhydryl cations, contributing to a deeper understanding of the nucleophilicity and reactivity of these molecules. Such research is crucial for synthetic chemistry and the development of new compounds (Lakhdar et al., 2006).

Spectroscopic and Computational Studies

Spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a derivative of 5-Methoxyindole, reveal insights into its electronic nature, molecular structure, and reactivity. Such studies are significant for understanding the potential applications of these molecules in various fields, including materials science and molecular engineering (Almutairi et al., 2017).

properties

IUPAC Name

5-methoxy-3-methylsulfanyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-12-7-3-4-9-8(5-7)10(13-2)6-11-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPXSLVIKMPPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290415
Record name 1H-Indole, 5-methoxy-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-(methylthio)-1H-indole

CAS RN

1416438-06-6
Record name 1H-Indole, 5-methoxy-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416438-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 5-methoxy-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PC Unangst, DT Connor… - Journal of heterocyclic …, 1996 - Wiley Online Library
The preparation of a series of 3,5‐substituted indole‐ and benzofuran‐2‐carboxamides is described. A 3‐alkoxy‐5‐hydroxybenzofuran was prepared by elaboration of a benzyloxy …
Number of citations: 6 onlinelibrary.wiley.com

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